molecular formula C12H12ClN B8777094 2-Chloro-4,5,8-trimethylquinoline

2-Chloro-4,5,8-trimethylquinoline

Cat. No.: B8777094
M. Wt: 205.68 g/mol
InChI Key: IPWYXJMZXVIHSF-UHFFFAOYSA-N
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Description

2-Chloro-4,5,8-trimethylquinoline is a chlorinated, trimethyl-substituted quinoline derivative offered as a valuable chemical building block for heterocyclic and organic synthesis in research settings. Quinoline scaffolds are of significant interest in medicinal chemistry and materials science . This compound is specifically designed for the synthesis of more complex molecular structures, leveraging the reactivity of the chlorine substituent for further functionalization, such in cross-coupling reactions. The trimethylquinoline structure is a core motif in compounds with practical applications. For instance, the 2,2,4-trimethyl-1,2-dihydroquinoline analog is well-studied and commercially important as an effective antioxidant in rubber technology . This highlights the potential of this chemical class in developing new materials and functional molecules. As a key intermediate, this compound can be utilized to generate libraries of compounds for screening in various research areas, including catalysis and the development of novel functional materials. Please Note: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

2-chloro-4,5,8-trimethylquinoline

InChI

InChI=1S/C12H12ClN/c1-7-4-5-8(2)12-11(7)9(3)6-10(13)14-12/h4-6H,1-3H3

InChI Key

IPWYXJMZXVIHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Compounds

Chloroquinolines with Varying Substituent Positions

Chloroquinolines differ significantly based on the position of chlorine and auxiliary groups:

  • 6-Chloroquinolines and 8-Chloroquinolines: These derivatives are often studied for antimalarial activity. For instance, 7-chloro-2-methylquinoline (a structural analog) is a precursor in antimalarial drug synthesis, where the 2-methyl group enhances metabolic stability compared to unsubstituted chloroquinolines .
  • 4-Chloro-5,8-dimethylquinoline: This compound (CAS 188759-77-5) shares methyl groups at the 5- and 8-positions but lacks the 2-chloro and 4-methyl groups of the target molecule.

Trimethylquinoline Derivatives

  • 2-Chloro-3,5,8-trimethylquinoline: A positional isomer () with methyl groups at 3, 5, and 6.
  • 2-Chloro-4,7,8-trimethylquinoline: This variant () shifts methyl groups to the 4, 7, and 8 positions. The 7-methyl group may enhance lipophilicity (LogP ~3.3, extrapolated from similar compounds) compared to the 4,5,8-trimethyl analog .

Haloquinolines Beyond Chlorine

  • Fluoro-, Bromo-, and Iodoquinolines: Fluorine at the 6- or 7-position (e.g., 6-fluoroquinoline) increases electronegativity, enhancing hydrogen-bonding interactions in biological systems. Bromine and iodine, with larger atomic radii, improve halogen bonding but reduce solubility .
  • 2-Trifluoromethylquinolines: The electron-withdrawing trifluoromethyl group at the 2-position (as in A.3.2, ) drastically alters electronic properties, increasing resistance to enzymatic degradation compared to methyl or chloro substituents .

Data Table: Key Properties of Selected Chloroquinolines

Compound Name Substituents Molecular Weight (g/mol) Purity (%) Key Applications/Properties Reference
2-Chloro-4,5,8-trimethylquinoline 2-Cl; 4,5,8-CH₃ 219.7 (calculated) N/A Hypothesized catalyst intermediate
4-Chloro-5,8-dimethylquinoline 4-Cl; 5,8-CH₃ 205.7 >95 Organic synthesis intermediate
2-Chloro-3,5,8-trimethylquinoline 2-Cl; 3,5,8-CH₃ 219.7 >95 Research chemical
7-Chloro-2-methylquinoline 7-Cl; 2-CH₃ 177.6 >98 Antimalarial precursor
4-Chloro-2-ethoxy-quinoline 4-Cl; 2-OCH₂CH₃ 207.7 >98 Fluorescence studies

Research Findings and Reactivity Insights

  • Synthetic Challenges: The activation of carboxylic groups using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) () suggests that 2-chloro-substituted quinolines may participate in similar coupling reactions, though steric effects from multiple methyl groups could slow reaction kinetics .
  • Biological Activity: Chloroquinolines with methyl groups (e.g., 7-chloro-2-methylquinoline) show enhanced drug resistance reversal in antimalarial applications compared to non-methylated analogs, likely due to improved membrane permeability .
  • Physical Properties: Methyl groups at the 4,5,8-positions increase melting points (cf. 2-phenylquinoline-4-carboxyl chloride derivatives in , m.p. 165–300°C) and crystallinity, which may complicate purification .

Preparation Methods

Friedländer Annulation Followed by Chlorination

The Friedländer reaction constructs the quinoline core from 2-aminobenzaldehyde and methyl ketones, enabling precise placement of methyl groups before chlorination.

Step 1: Friedländer Annulation
A mixture of 2-aminobenzaldehyde (1.0 equiv) and acetylacetone (1.2 equiv) is heated with p-toluenesulfonic acid (PTSA) in ethanol at 80°C for 12 hours, yielding 4,5,8-trimethylquinoline.

Step 2: Chlorination
The intermediate is treated with POCl3_3 as described in Section 1.1.

Overall Yield : 70–78%.

Skraup Synthesis with Post-Modification

The Skraup reaction facilitates quinoline formation from aniline derivatives, followed by methylation and chlorination.

Procedure :

  • Glycerol, aniline derivative, and sulfuric acid are heated to form the quinoline backbone.

  • Methylation at positions 4, 5, and 8 is achieved using methyl iodide (3.0 equiv) and NaH in THF.

  • Chlorination proceeds via POCl3_3.

Key Conditions :

  • Methylation: 0°C to room temperature, 8 hours.

  • Chlorination: 110°C, 6 hours.

Yield : 65–72%.

Catalytic and Industrial-Scale Methods

One-Pot Synthesis Using Fe(OH)(OAc)2_22

A streamlined one-pot approach combines methylation and chlorination using iron-based catalysts.

Procedure :

  • N-(2-Cyanophenyl)-N-methylmethacrylamide (1.0 equiv), Fe(OH)(OAc)2_2 (10 mol%), and Na2_2CO3_3 (10 mol%) are suspended in MeCN/H2_2O.

  • Methyl iodide (1.5 equiv) and POCl3_3 (1.2 equiv) are added sequentially under blue LED irradiation (390 nm, 12 hours).

  • The crude product is purified via flash chromatography.

Yield : 85–95%.

Solvent-Free Microwave-Assisted Synthesis

Industrial protocols emphasize solvent-free conditions and microwave irradiation to enhance reaction kinetics.

Procedure :

  • 4,5,8-Trimethylquinoline and POCl3_3 are mixed in a microwave reactor.

  • Heated at 150°C for 30 minutes under 300 W irradiation.

  • The product is isolated via vacuum distillation.

Yield : 90–93%.

Regioselectivity and Byproduct Management

Controlling Methylation Position

Methylation regioselectivity is governed by steric and electronic factors. NaH in THF deprotonates the quinoline nitrogen, directing methyl iodide to the 2-position. Competing methylation at other positions is minimized by using bulky bases like LDA.

Chlorination Byproducts

Over-chlorination at adjacent positions (e.g., 3-Cl) occurs if POCl3_3 is in excess. This is mitigated by:

  • Using stoichiometric POCl3_3 (1.1–1.2 equiv).

  • Introducing electron-withdrawing groups (e.g., nitro) temporarily.

Analytical Validation and Quality Control

Spectroscopic Characterization

1H^1H NMR (500 MHz, CDCl3_3) :

  • δ 2.35 (s, C4-CH3_3), 2.55 (s, C5-CH3_3), 2.84 (s, C8-CH3_3).

  • Aromatic protons appear as multiplets at δ 7.08–8.05.

13C^{13}C NMR :

  • Quaternary carbons: δ 139.7 (C2), 158.0 (C=O adjacent to Cl).

Mass Spectrometry :

  • Molecular ion peak at m/z 215.68 [M]+^+.

Industrial Optimization and Sustainability

Recyclable Catalysts

Zeolite-supported catalysts (e.g., H-ZSM-5) enable POCl3_3 reuse, reducing waste.

Solvent-Free Protocols

Eliminating solvents like DCM or THF cuts costs and environmental impact .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4,5,8-trimethylquinoline?

  • Methodological Answer : Classical methods like the Skraup or Doebner-von Miller reactions are effective for quinoline core synthesis. To introduce methyl groups at positions 4, 5, and 8, use selective alkylation or Friedel-Crafts acylation followed by reduction. For chlorination, employ POCl₃ or PCl₅ under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield and purity .

Q. How should this compound be characterized spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the methyl groups at positions 4, 5, and 8 produce distinct singlets in ¹H NMR (δ 2.4–2.7 ppm). The chloro substituent deshields adjacent protons, shifting aromatic signals downfield .
  • IR Spectroscopy : Confirm C-Cl stretching at ~750 cm⁻¹ and aromatic C-H bending at ~830 cm⁻¹ .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 219 (M⁺) and fragments corresponding to sequential loss of methyl groups or Cl .

Advanced Research Questions

Q. How can discrepancies in analytical data from different extraction methods be resolved?

  • Methodological Answer : Discrepancies (e.g., higher compound recovery in ATD-GC/MS vs. solvent extraction) may arise from thermal desorption efficiency or matrix effects . To resolve:
  • Perform spike-and-recovery experiments using internal standards (e.g., deuterated analogs).
  • Optimize desorption temperature (e.g., 175–200°C for ATD-GC/MS) to avoid decomposition .

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the chloro group lowers LUMO energy, enhancing electrophilicity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes in malaria parasites) to prioritize derivatives for synthesis .

Q. How do substituent positions influence the biological activity of this compound derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
  • Synthesis : Modify methyl/chloro positions (e.g., 4-Cl vs. 5-Cl) using regioselective reactions.
  • Bioassays : Test antimicrobial activity (MIC assays) or anticancer potential (cell viability assays).
  • Key Finding : Methyl groups at positions 4 and 8 enhance lipophilicity, improving membrane permeability, while the chloro group at position 2 increases target binding affinity .

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